Cas no 789490-65-9 ((R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride)

R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride is a synthetic organic compound with significant utility in pharmaceutical research. It exhibits high purity and structural integrity, making it ideal for complex organic synthesis. Its bromo group and hydrochloride salt form facilitate reactions, while its unique naphthalen-1-ylamine core offers versatile synthetic opportunities.
(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride structure
789490-65-9 structure
Product name:(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride
CAS No:789490-65-9
MF:C10H13BrClN
Molecular Weight:262.573920965195
MDL:MFCD22392667
CID:4188253
PubChem ID:124222700

(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride, (1R)-
    • (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
    • (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
    • (R)-7-Bromo-1,2,3,4-tetrahydro-phthalen-1-ylamine hydrochloride
    • (R)-7-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HCL
    • (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylaminehydrochloride
    • 789490-65-9
    • (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
    • AKOS037647007
    • Y11204
    • MFCD22392667
    • (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
    • EN300-24123349
    • CS-0130118
    • AS-71928
    • 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride, (1R)- (9CI)
    • ((R)-7-Bromo-1,2,3,4-tetrahydro-1-naphthyl)amine hydrochloride
    • DS-017793
    • (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride
    • MDL: MFCD22392667
    • インチ: 1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1
    • InChIKey: GOFDJFJHJKVZRC-HNCPQSOCSA-N
    • SMILES: N[C@@H]1CCCC2C=CC(=CC1=2)Br.Cl

計算された属性

  • 精确分子量: 260.99199g/mol
  • 同位素质量: 260.99199g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FK183-200mg
(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride
789490-65-9 95+%
200mg
1596.0CNY 2021-07-15
AstaTech
Y11204-1/G
(R)-7-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HCL
789490-65-9 95%
1g
$627 2023-09-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1517S-500mg
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
789490-65-9 97%
500mg
¥4284.53 2025-01-21
TRC
B816195-10mg
(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride
789490-65-9
10mg
$ 50.00 2022-06-06
eNovation Chemicals LLC
Y1009175-100mg
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
789490-65-9 95%
100mg
$240 2024-07-28
eNovation Chemicals LLC
Y1009175-250mg
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
789490-65-9 95%
250mg
$340 2024-07-28
eNovation Chemicals LLC
Y1009175-5g
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
789490-65-9 95%
5g
$3940 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B30905-100mg
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
789490-65-9 95%
100mg
¥570.0 2023-09-09
Enamine
EN300-24123349-0.5g
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
789490-65-9 95%
0.5g
$405.0 2024-06-19
Enamine
EN300-24123349-5.0g
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
789490-65-9 95%
5.0g
$1102.0 2024-06-19

(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride 関連文献

(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochlorideに関する追加情報

Introduction to (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride (CAS No. 789490-65-9)

The compound (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride, identified by its CAS number 789490-65-9, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of tetrahydronaphthalene derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the 7-position and the amine functionality at the 1-position enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex pharmacophores.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, central nervous system (CNS) disorders have been a major area of interest. The structural framework of (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride exhibits similarities to known bioactive molecules that interact with CNS receptors. This has prompted investigations into its potential role as a lead compound for the development of new drugs.

One of the most compelling aspects of this compound is its stereochemistry. The (R) configuration at the amine center is crucial for its biological activity. Studies have shown that enantiomeric purity significantly influences the pharmacological properties of a molecule. The precise stereochemical control achieved in the synthesis of (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride ensures that it can be effectively evaluated for its intended biological functions without interference from its enantiomer.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations. This solubility profile is particularly important for drug delivery systems that require high bioavailability. Researchers are exploring different delivery mechanisms to optimize the therapeutic efficacy of molecules like (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. Virtual screening and molecular docking studies have been employed to identify potential binding sites of (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride on target proteins. These studies have provided valuable insights into its mechanism of action and have guided the design of more potent derivatives.

The bromine atom in the molecule serves as a versatile handle for further functionalization. It can be easily modified through various chemical reactions such as Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse substituents. This flexibility makes (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride a valuable building block in medicinal chemistry.

In vitro and in vivo studies have begun to elucidate the pharmacological profile of this compound. Preliminary results suggest that it may exhibit properties relevant to treating neurological disorders. The amine group can interact with neurotransmitter receptors, potentially modulating synaptic transmission. Further research is needed to fully understand its effects on different CNS pathways.

The synthesis of chiral compounds like (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride often presents significant challenges due to their sensitivity to racemization. Advanced synthetic methodologies have been developed to ensure high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical outcome.

The growing interest in personalized medicine has also influenced the development of new drugs. The unique structural features of (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride make it an attractive candidate for tailored therapeutic approaches. By understanding individual genetic variations and their impact on drug metabolism, researchers can design more effective treatments.

The industrial production of such specialized compounds requires stringent quality control measures. Analytical techniques such as HPLC (High-Performance Liquid Chromatography), NMR (Nuclear Magnetic Resonance), and mass spectrometry are employed to verify the purity and identity of the final product. These methods ensure that pharmaceutical-grade material is obtained for further development.

Future research directions include exploring the pharmacokinetic properties of (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride. Understanding how it is absorbed、distributed、metabolized,and excreted (ADME) will be crucial for optimizing its clinical use. Additionally,investigations into its potential side effects and interactions with other drugs will provide a more comprehensive picture of its safety profile.

The role of interdisciplinary collaboration cannot be overstated in advancing pharmaceutical research。Combining expertise from organic chemistry、medicinal chemistry、pharmacology,and biotechnology has led to significant breakthroughs。The development of innovative drugs like those derived from compounds such as (R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride relies heavily on such collaborative efforts。

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Amadis Chemical Company Limited
(CAS:789490-65-9)(R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride
A1042055
Purity:99%
はかる:1g
Price ($):352.0